
2-Bromopyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromopyrimidine-4,6-diamine is a heterocyclic organic compound with the molecular formula C4H4BrN3 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3 The bromine atom is located at position 2, and the amino groups are at positions 4 and 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromopyrimidine-4,6-diamine typically involves the bromination of pyrimidine derivatives followed by amination. One common method is the bromination of 2,4,6-triaminopyrimidine using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromopyrimidine-4,6-diamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at position 2 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amino groups can be oxidized to nitro groups or other functional groups using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions to form derivatives with different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in solvents like ethanol or dimethylformamide (DMF) are commonly used.
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water are typical oxidizing agents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents such as tetrahydrofuran (THF) are used.
Major Products Formed
Nucleophilic Substitution: Products include 2-aminopyrimidine-4,6-diamine derivatives.
Oxidation: Products include 2-bromo-4,6-dinitropyrimidine.
Reduction: Products include 2-bromo-4,6-diaminopyrimidine derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
2-Bromopyrimidine-4,6-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Research: It serves as a precursor for the synthesis of biologically active molecules that can be used in enzyme inhibition studies and other biochemical assays.
Wirkmechanismus
The mechanism of action of 2-Bromopyrimidine-4,6-diamine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The bromine atom and amino groups play crucial roles in its binding affinity and specificity. The compound can form hydrogen bonds and other interactions with its targets, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloropyrimidine-4,6-diamine
- 2-Fluoropyrimidine-4,6-diamine
- 2-Iodopyrimidine-4,6-diamine
Uniqueness
2-Bromopyrimidine-4,6-diamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.
Eigenschaften
Molekularformel |
C4H5BrN4 |
|---|---|
Molekulargewicht |
189.01 g/mol |
IUPAC-Name |
2-bromopyrimidine-4,6-diamine |
InChI |
InChI=1S/C4H5BrN4/c5-4-8-2(6)1-3(7)9-4/h1H,(H4,6,7,8,9) |
InChI-Schlüssel |
FVONMORGICTZML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(N=C1N)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


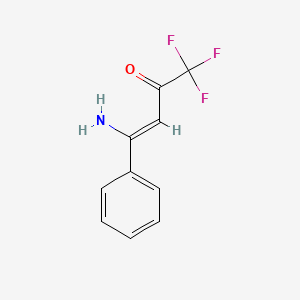
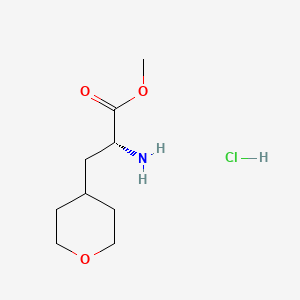
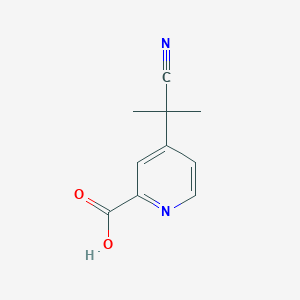
![4-Methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13892234.png)
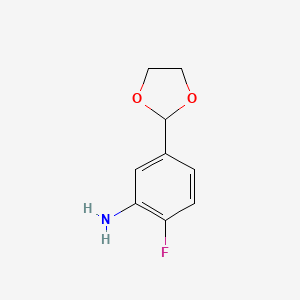
![[2-Chloro-5-[(4-isopropylphenyl)methylamino]phenyl]methanol](/img/structure/B13892249.png)
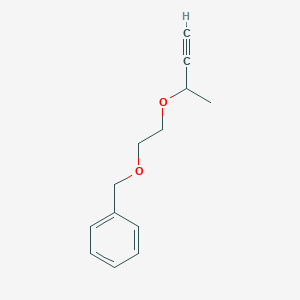
![7-[3,5-Dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B13892265.png)


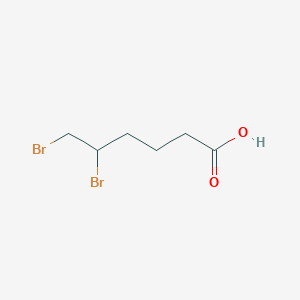

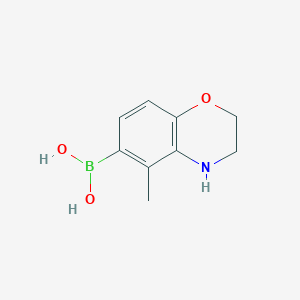
![tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane](/img/structure/B13892333.png)
